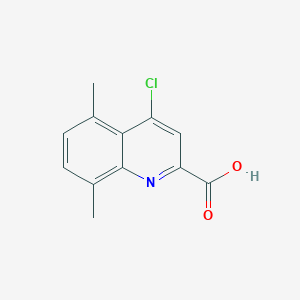

4-Chloro-5,8-dimethylquinoline-2-carboxylic acid

Description

4-Chloro-5,8-dimethylquinoline-2-carboxylic acid: is a chemical compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 g/mol . This compound is characterized by a quinoline core substituted with chloro, methyl, and carboxylic acid groups, making it a versatile molecule in various chemical reactions and applications .

Properties

IUPAC Name |

4-chloro-5,8-dimethylquinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-6-3-4-7(2)11-10(6)8(13)5-9(14-11)12(15)16/h3-5H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSHQWMHNSJGBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=NC2=C(C=C1)C)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5,8-dimethylquinoline-2-carboxylic acid typically involves the chlorination of 5,8-dimethylquinoline followed by carboxylation . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the carboxylation step may involve the use of carbon dioxide under high pressure .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5,8-dimethylquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed:

Substitution Reactions: Products include substituted quinolines with various functional groups.

Oxidation Reactions: Products include quinoline carboxylic acids or aldehydes.

Reduction Reactions: Products include quinoline alcohols or aldehydes.

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of quinoline compounds, including 4-chloro-5,8-dimethylquinoline-2-carboxylic acid, exhibit significant antibacterial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship suggests that modifications in the side chains can enhance antibacterial potency .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 64 μg/mL |

| This compound | Escherichia coli | 128 μg/mL |

| Other derivatives | Methicillin-resistant Staphylococcus aureus | >256 μg/mL |

These findings highlight the potential for developing new antibacterial agents based on the structural features of this compound .

Antimalarial Properties

Quinoline derivatives are well-known for their antimalarial activity. Studies have indicated that compounds similar to this compound may exhibit effectiveness against malaria parasites by interfering with their metabolic processes . This opens avenues for further research into its application as an antimalarial drug candidate.

Material Science Applications

In addition to biological applications, this compound is being explored for its utility in materials science. Its ability to form complexes with metal ions makes it a candidate for developing sensors and catalysts. The unique electronic properties imparted by the quinoline structure can be advantageous in designing materials for electronic applications .

Case Studies

- Antibacterial Evaluation : A study evaluated various quinoline derivatives against multiple bacterial strains using agar diffusion methods. The results demonstrated that structural modifications significantly influenced antibacterial activity, with this compound showing promising results against resistant strains .

- Synthesis Optimization : Research focused on optimizing synthesis routes for quinoline derivatives found that adjusting reaction conditions could enhance yields significantly. This work provides insights into more efficient production methods for pharmaceuticals based on this compound .

Mechanism of Action

The mechanism of action of 4-Chloro-5,8-dimethylquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, leading to inhibition or activation of these targets.

Pathways Involved:

Comparison with Similar Compounds

4-Chloro-2,6-dimethylquinoline: Similar structure but different substitution pattern, leading to different chemical and biological properties.

2-Chloro-5,8-dimethoxy-4-methylquinoline: Contains methoxy groups instead of methyl groups, affecting its reactivity and applications.

7-Bromo-2-chloro-4,8-dimethylquinoline: Bromine substitution adds different reactivity and potential biological activities.

Uniqueness: 4-Chloro-5,8-dimethylquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .

Biological Activity

Introduction

4-Chloro-5,8-dimethylquinoline-2-carboxylic acid (CDQCA) is a synthetic compound belonging to the quinoline family, characterized by its unique structural features, including a chloro-substituted quinoline core. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C12H10ClNO2

- Molecular Weight : 235.67 g/mol

- Structure : The compound features a quinoline ring with methyl groups at the 5 and 8 positions and a carboxylic acid group at the 2 position.

The biological activity of CDQCA can be attributed to its structural characteristics which allow it to interact with various biological targets. Its mechanism of action is believed to involve:

- DNA Interaction : Similar compounds have shown the ability to bind to DNA, potentially inhibiting replication and transcription processes.

- Enzyme Inhibition : CDQCA may act as an inhibitor of enzymes like DNA gyrase, which is crucial for bacterial DNA replication.

Biological Activities

-

Antimicrobial Activity

- CDQCA has been investigated for its efficacy against various pathogens, including bacteria and fungi. Research indicates that it exhibits significant antibacterial properties, particularly against strains of Mycobacterium tuberculosis (Mtb) and other pathogenic bacteria.

- A study highlighted that certain derivatives of quinoline carboxylic acids demonstrated effective inhibition against Mtb, with minimum inhibitory concentrations (MIC) being assessed in various assays .

-

Anticancer Activity

- Quinoline derivatives are known for their anticancer properties. Preliminary studies suggest that CDQCA may induce apoptosis in cancer cell lines, although specific data on CDQCA's anticancer effects remains limited.

- Compounds structurally related to CDQCA have shown promise in targeting cancer cells through mechanisms such as cell cycle arrest and induction of oxidative stress.

Antimicrobial Efficacy Against Mycobacterium tuberculosis

In a recent study examining various quinoline derivatives, CDQCA was included in a library of compounds tested for antitubercular activity. The results indicated that while many derivatives exhibited poor activity (MIC > 64 μg/mL), some showed promising results:

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| CDQCA | 62.57 | Weak Inhibition |

| Other Derivative | 32.50 | Moderate Inhibition |

This data suggests that modifications to the quinoline structure can enhance biological activity, highlighting the importance of structural optimization in drug development .

Anticancer Potential

A study focused on the anticancer properties of halogenated quinolines reported that compounds similar to CDQCA displayed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to DNA intercalation and disruption of cellular processes .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.